7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a carboxamide group at the 3rd position further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the cyclization and functionalization steps is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant tuberculosis strains.
Medicine: Explored as a potential therapeutic agent for infectious diseases and cancer.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, this compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 7th position and the carboxamide group at the 3rd position contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13) |
InChI Key |
FABBHGGUPCVTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)N)C=C1Cl |
Origin of Product |
United States |
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